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MOSAIC Study Safety & Population Profile

The phase 1/2 MOSAIC study (NCT03094832) was a multicenter, open-label trial. Its primary objective was

amended in 2021 to focus on evaluating the safety and tolerability of Miransertib in patients with PROS

or Proteus syndrome [1] [2].

Safety Profile of Miransertib (Safety Population, n=49) [1] [2]

Safety Parameter Result

Participants with any drug-
related AE

23 (46.9%)

Most Common Drug-Related
AEs

Decreased neutrophil count (12.2%), Increased blood insulin
(10.2%), Stomatitis (10.2%)

Grade 3 Drug-Related AEs 1 (2.0%; Deep Vein Thrombosis)

AEs leading to discontinuation
or death

None

Median Treatment Duration 20.5 months (range: 9.9 - 45.6 months)

Study Population Demographics [1]
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Demographic
Characteristic

Detail

Diagnosis PROS (n=45), Proteus Syndrome (n=4)

Median Age at
Enrollment

7 years (range: 2 - 41 years)

Treatment Dose Started at 15 mg/m² orally daily for 3 cycles (28 days each), then escalated
to 25 mg/m² daily if well-tolerated.

Detailed Experimental Protocols

The methodology from the MOSAIC study and a separate, earlier pharmacodynamic study provides insight

into the experimental design for evaluating Miransertib.

1. MOSAIC Study (NCT03094832) Protocol [1]

Study Design: Open-label, phase 1/2 trial across 11 sites in the US, Australia, Italy, and Spain.

Participants: Individuals ≥2 years old with a clinical and molecular diagnosis of PROS (somatic
PIK3CA mutation) or Proteus syndrome (somatic AKT1 mutation), with progressive disease and

significant morbidity.
Intervention: Oral Miransertib was administered in 28-day cycles.

Primary Endpoint: Originally clinical efficacy, but amended to safety and tolerability due to limitations
in standardized efficacy assessments across the heterogeneous patient population.

Key Limitations: Lack of standardized imaging protocols and defined response criteria for these rare
diseases made consistent efficacy evaluation unfeasible.

2. Pharmacodynamic Pilot Study (NCT02594215) Protocol [3] This earlier study aimed to identify a

biologically effective dose for Proteus syndrome, using a reduction in tissue AKT phosphorylation as the

primary endpoint.

Primary Endpoint: 50% reduction in phosphorylated AKT (pAKT) levels in affected tissue biopsies.
Dosing: A much lower dose of 5 mg/m²/day was used, which successfully inhibited the pAKT target

in 5 out of 6 individuals and was well-tolerated.
Secondary Efficacy Assessments: Included photographic quantification of cerebriform connective

tissue nevi (CCTN) on the soles of the feet and patient-reported outcomes for pain and quality of life.
Some positive signals were observed in these endpoints [3].
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Mechanism of Action & Experimental Workflow

Miransertib is a potent, selective, allosteric pan-AKT inhibitor. The following diagram illustrates the

targeted signaling pathway and the logic behind the pharmacodynamic study design.
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Pharmacodynamic Study Design

PIK3CA Mutation
(PROS)

PI3K

AKT1 Mutation
(Proteus Syndrome)

AKT

PIP2 -> PIP3

p-AKT
(Activated)

mTOR Signaling

Cellular Overgrowth
& Survival

Miransertib (ARQ 092)
pan-AKT Inhibitor

  Inhibits

Baseline Biopsy

Administer Miransertib
(5 mg/m²/day)

Post-Treatment Biopsy
(Cycle 1, Day 15)

Primary Endpoint:
≥50% Reduction in pAKT

Click to download full resolution via product page

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s002503?utm_src=pdf-body-img
https://www.smolecule.com/products/s002503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Miransertib inhibits the overactive PI3K-AKT-mTOR pathway driving PROS and Proteus syndrome [1] [3]

[4]. The lower section outlines the pharmacodynamic study workflow that established a biologically effective

dose [3].

Key Conclusions and Future Directions

The available data leads to two main conclusions:

Strong Safety Profile: The MOSAIC study demonstrates that Miransertib has a favorable safety
and tolerability profile for long-term treatment in this patient population, with mostly low-grade
adverse events [1] [2].

Efficacy Remains an Open Question: The MOSAIC study was not able to conclusively determine
clinical efficacy due to methodological limitations [1]. However, promising signals were observed in

the earlier pharmacodynamic study at a lower dose (5 mg/m²/day), including reduced target activity
and preliminary clinical improvements [3].

Therefore, future controlled trials with standardized, clinically meaningful efficacy endpoints are

needed to definitively establish whether Miransertib provides measurable clinical benefit for patients with

PROS and Proteus syndrome.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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miransertib-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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